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Abstract
Osimertinib, marketed as Tagrisso™ and formerly known as AZD9291, is a third-generation,

irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It

was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19

deletions and L858R) and the T790M resistance mutation, which is a common mechanism of

acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of

osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a

more favorable safety profile.[1][4] This technical guide provides a comprehensive overview of

the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of

osimertinib.

Discovery and Medicinal Chemistry
The development of osimertinib was initiated by AstraZeneca in May 2009, prompted by the

clinical challenge of acquired resistance to first-generation EGFR inhibitors like gefitinib and

erlotinib.[5] In many patients, this resistance is driven by the emergence of the T790M

"gatekeeper" mutation in the EGFR kinase domain.[1][6]

The medicinal chemistry program adopted a structure-guided design strategy to develop a

potent and selective inhibitor.[5] The core of the molecule is a mono-anilino-pyrimidine scaffold,

which distinguishes it structurally from other third-generation inhibitors.[3][7] A key feature is the
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presence of an acrylamide group, which acts as a Michael acceptor. This group is positioned to

form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the

mutant EGFR, leading to irreversible inhibition.[3][8] This targeted covalent approach provides

high potency against the mutant forms of the receptor. The program successfully evolved a

lead compound into the clinical candidate, AZD9291, which demonstrated high potency against

both sensitizing and T790M resistance mutations while maintaining a significant margin of

selectivity over wild-type EGFR.[1]

Synthesis of Osimertinib (AZD9291)
The synthesis of osimertinib has been approached through various routes, with improvements

focused on increasing yield, reducing costs, and enhancing scalability for large-scale

manufacturing. A common convergent synthesis involves the preparation of two key

intermediates followed by a final coupling and amidation sequence.

Experimental Protocol: Representative Synthesis
A representative synthesis involves the following key steps, though various modifications exist

in the literature:

Preparation of the Pyrimidine Core: A substituted pyrimidine intermediate is synthesized,

often starting from commercially available materials. This fragment contains the necessary

functionalities for subsequent coupling reactions.

Preparation of the Aniline Moiety: A complex aniline derivative containing the N,N-

dimethylaminoethyl(methyl)amino side chain is prepared. This typically involves multiple

steps, including nitration, reduction, and alkylation reactions.

Coupling Reaction: The pyrimidine core and the aniline moiety are coupled, commonly

through a nucleophilic aromatic substitution (SNAr) reaction, to form the central

diaminopyrimidine structure.

Final Amidation: The final step involves the acylation of the aniline nitrogen with acryloyl

chloride or a related acrylic acid derivative to install the reactive acrylamide warhead. This is

often the most critical step, requiring careful control of reaction conditions to avoid

polymerization and other side reactions.
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A detailed, multi-step synthesis procedure has been described in the literature, for example, in

J. Med. Chem. 2014, 57, 8249-8267, and in various patents. One reported final step involves

reacting N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N3-(4-(1-

methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 3-chloropropanoyl chloride,

followed by an elimination reaction to form the acrylamide.[9]

Mechanism of Action
Osimertinib functions as a targeted covalent inhibitor of the EGFR kinase domain.[3][8]

Covalent Binding: The electrophilic acrylamide moiety of osimertinib forms a covalent bond

with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding

pocket of mutant EGFR.[3][4]

Irreversible Inhibition: This covalent bond formation leads to the irreversible inhibition of the

receptor's kinase activity.[8]

Blockade of Downstream Signaling: By preventing ATP from binding and blocking

autophosphorylation of the receptor, osimertinib effectively shuts down downstream pro-

survival signaling pathways.[4][8] The two primary pathways inhibited are the

RAS/RAF/MEK/ERK pathway, which is critical for cell division, and the PI3K/AKT/mTOR

pathway, which is crucial for cell growth and survival.[4]

Selectivity: Osimertinib exhibits significantly higher potency for EGFR harboring sensitizing

mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to its

activity against wild-type EGFR.[4][7] This selectivity is a key factor in its improved

therapeutic index and reduced side effects, such as skin rash and diarrhea, which are

common with less selective EGFR inhibitors.[6]
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Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.
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Quantitative Data Summary
Osimertinib has demonstrated high potency in both preclinical and clinical settings. The

following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)
Cell Line

EGFR Mutation
Status

Osimertinib IC50
(nM)

Reference

PC-9 Exon 19 deletion 13 - 54 [10]

H3255 L858R 13 - 54 [10]

H1975 L858R / T790M < 15 [10]

PC-9VanR Exon 19 del / T790M < 15 [10]

LoVo Wild-Type 493.8 [11]

Table 2: Pharmacokinetic Parameters of Osimertinib
Parameter Value (in Humans) Reference

Half-life (t1/2) ~48 hours [12][13]

Time to Steady State ~15 days [12][13]

Oral Clearance (CL/F) 14.3 L/h [12]

Active Metabolites AZ5104, AZ7550 [3][12]

Table 3: Clinical Efficacy from FLAURA Trial (First-Line
Treatment)
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Endpoint Osimertinib
Comparator
(Gefitinib or
Erlotinib)

Hazard Ratio
(HR)

Reference

Median Overall

Survival (OS)
38.6 months 31.8 months 0.80 [8]

12-month OS

Rate
89% 83% - [8]

24-month OS

Rate
74% 59% - [8]

36-month OS

Rate
54% 44% - [8]

Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following

sections outline typical protocols used in the characterization of osimertinib.

In Vitro Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This assay determines the concentration-dependent cytotoxic effect of osimertinib.

Cell Seeding: Seed EGFR-mutant (e.g., NCI-H1975) and wild-type cells in 96-well or 384-

well plates at a predetermined density and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of osimertinib (typically ranging from

nanomolar to micromolar concentrations) or DMSO as a vehicle control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to

the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell

viability.

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell

viability as a percentage relative to the DMSO-treated control cells. Plot the results against
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the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay Workflow

1. Seed Cells
(96-well plate)
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Caption: Workflow for a typical cell viability assay to determine IC50.

Western Blotting for Phospho-Protein Analysis
This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of

EGFR and its downstream signaling proteins.

Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of

osimertinib for a specified time (e.g., 2-24 hours). For some cell lines, stimulation with EGF

(e.g., 50 ng/mL) may be required to induce robust EGFR phosphorylation.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies

include: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-

p-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2. A loading control like anti-GAPDH is

also used.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Wash the membrane and apply an enhanced chemiluminescent (ECL) substrate.

Visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of osimertinib in a living organism.

Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-

H1975) into the flank of immunocompromised mice (e.g., Balb/c nude or SCID mice).

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

volume (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle

control, osimertinib at various doses).

Drug Administration: Administer osimertinib or vehicle orally (by gavage) on a specified

schedule (e.g., once daily).

Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., 2-3 times per

week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size, or after a specific duration of treatment. Tumors can be harvested for

pharmacodynamic analysis (e.g., western blotting for p-EGFR).

Conclusion
Osimertinib represents a landmark achievement in precision oncology, born from a rational,

structure-guided drug design program. Its high potency and selectivity against clinically

relevant EGFR mutations, including the challenging T790M resistance mutation, have

established it as a standard-of-care treatment for patients with EGFR-mutated non-small cell

lung cancer. The comprehensive preclinical and clinical data underscore its efficacy and

favorable safety profile. The experimental protocols outlined in this guide provide a framework

for the continued investigation of osimertinib and the development of next-generation targeted

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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